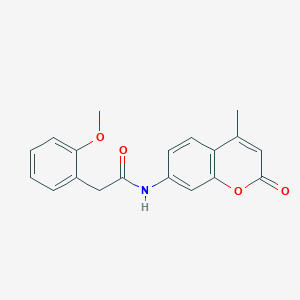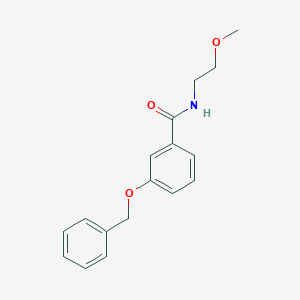
2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide, also known as Mocetinostat, is a histone deacetylase inhibitor (HDACi) that has shown potential in the treatment of various cancers. It works by inhibiting the activity of HDAC enzymes, which leads to the accumulation of acetylated histones and alters gene expression patterns, ultimately leading to cell death in cancer cells.
作用機序
2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Histones are proteins that package DNA into a compact structure, and acetylation of histones is associated with increased gene expression. By inhibiting HDAC enzymes, 2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide leads to the accumulation of acetylated histones and alters gene expression patterns, ultimately leading to cell death in cancer cells.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide has been shown to induce apoptosis (cell death) in cancer cells through various mechanisms, including the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body).
実験室実験の利点と制限
2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide has several advantages for use in lab experiments, including its ability to induce cell death in cancer cells and its specificity for HDAC enzymes. However, it also has some limitations, including its potential toxicity and the need for further optimization to improve its efficacy in clinical settings.
将来の方向性
There are several future directions for research on 2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide, including:
1. Combination therapy: 2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide may be more effective when used in combination with other cancer therapies, such as chemotherapy or immunotherapy.
2. Biomarker identification: Identifying biomarkers that predict response to 2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide could help identify patients who are most likely to benefit from treatment.
3. Development of new HDAC inhibitors: Further development of new HDAC inhibitors with improved efficacy and reduced toxicity could lead to better cancer treatments.
4. Clinical trials: Continued clinical trials of 2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide in various cancer types could help establish its efficacy and safety in clinical settings.
In conclusion, 2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide is a promising HDAC inhibitor that has shown potential in the treatment of various cancers. Its mechanism of action involves the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histones and alters gene expression patterns, ultimately leading to cell death in cancer cells. While there are some limitations to its use in lab experiments, there are several future directions for research that could lead to improved cancer treatments.
合成法
2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, 4-methyl-2-oxo-2H-chromen-7-ylamine, which is then coupled with 2-(2-methoxyphenyl)acetic acid to form the final product.
科学的研究の応用
2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide has been extensively studied in preclinical and clinical settings for its potential use in the treatment of various cancers, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, and solid tumors such as breast and prostate cancer. It has shown promising results in inducing cell death in cancer cells and inhibiting tumor growth in animal models.
特性
IUPAC Name |
2-(2-methoxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-9-19(22)24-17-11-14(7-8-15(12)17)20-18(21)10-13-5-3-4-6-16(13)23-2/h3-9,11H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWALIHPRBVBWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199432 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-methoxyphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-bromo-2-hydroxy-3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5497587.png)
![1-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5497597.png)
![N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5497608.png)
![1'-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5497612.png)
![{4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-3-morpholinyl}acetic acid](/img/structure/B5497623.png)

![3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5497637.png)
![2-[(4-isopropoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5497643.png)
![N,N,4-trimethyl-3-{2-[(5-methylpyridin-3-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5497651.png)
![1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3-phenyl-3-pyrrolidinol](/img/structure/B5497663.png)
![4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B5497679.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(2-furyl)ethyl]acetamide](/img/structure/B5497685.png)
![3-ethyl-6-{[2-(5-methyl-3-isoxazolyl)-1-azepanyl]sulfonyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5497690.png)
![3,4-dimethyl-6-[(4-phenyl-1-piperazinyl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5497694.png)